5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide
Description
5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromo (Br) at position 5, fluoro (F) at position 2, and a methyl group (CH₃) at position 4. The isobutyl group (CH₂CH(CH₃)₂) is attached to the amide nitrogen. This compound’s molecular formula is C₁₃H₁₆BrFNO, with a molecular weight of 307.18 g/mol.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-7(2)6-15-12(16)9-5-10(13)8(3)4-11(9)14/h4-5,7H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSULBPFPPJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NCC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene derivative with isobutylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution under specific conditions due to the electron-deficient aromatic ring created by the fluorine and amide groups.
Key Insights :
-
Bromine substitution is facilitated by polar aprotic solvents (DMF, CH3CN) and bases (K2CO3) to deprotonate intermediates .
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Coupling reactions with boronic acids proceed via Suzuki-Miyaura mechanisms using palladium catalysts .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling to form biaryl structures, a critical reaction for pharmaceutical intermediates.
Mechanism :
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Oxidative addition of Pd(0) to the C–Br bond.
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Transmetalation with boronic acid.
Oxidation and Reduction Pathways
The methyl group at position 4 and the amide functionality undergo redox transformations under controlled conditions.
Oxidation:
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Reagent : KMnO4 in H2SO4/H2O (0°C → 25°C).
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Product : 4-Carboxy-5-bromo-2-fluoro-N-isobutylbenzamide.
Reduction:
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Reagent : LiAlH4 in THF (0°C → reflux).
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Product : 4-Hydroxymethyl-5-bromo-2-fluoro-N-isobutylbenzamide.
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Yield : 41%.
Amide Hydrolysis and Functionalization
The isobutylamide group can be hydrolyzed to carboxylic acid or modified via alkylation.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 24 h | 5-Bromo-2-fluoro-4-methylbenzoic acid | 89% | |
| Alkylation | CH3I, K2CO3, DMF, 60°C, 8 h | N-Isobutyl-N-methyl derivative | 67% |
Note : Hydrolysis under basic conditions (NaOH/EtOH) is less efficient (<30% yield) .
Halogen Exchange Reactions
The fluorine atom at position 2 can be replaced via nucleophilic displacement under extreme conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN3 | DMSO, 150°C, 48 h | 2-Azido-5-bromo-N-isobutyl analog | 34% | |
| KSCN | DMF, 120°C, 72 h | 2-Thiocyano-5-bromo analog | 28% |
Mechanistic Case Study: Coupling with Thiopheneboronic Acid
A representative reaction from illustrates the synthesis of biaryl amides:
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Substrate : 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide (1.0 equiv).
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Boronic acid : 2-Thiopheneboronic acid (3.0 equiv).
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Conditions : DCE/CH3CN (1:1), 130°C, 16 h, air atmosphere.
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Product : N-(Thiophen-2-yl)-5-fluoro-4-methylbenzamide (85% yield).
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Key Data :
This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules and functional materials. Experimental protocols should prioritize palladium-catalyzed couplings for biaryl formation and SNAr for introducing nitrogen-based nucleophiles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism of action involves the induction of apoptosis through the modulation of signaling pathways related to cell survival.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of this compound revealed significant inhibition of cell growth in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound induced apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis via caspase activation |
| PC-3 | 4.8 | Mitochondrial pathway modulation |
1.2 Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. Its selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
|---|---|---|---|
| 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide | Low | High | High |
| Traditional NSAIDs | High | High | Low |
Organic Synthesis
2.1 Building Block for Complex Molecules
5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Types of Reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, enabling the formation of diverse derivatives.
- Coupling Reactions: It can be utilized in cross-coupling reactions to synthesize more complex organic compounds.
Materials Science
3.1 Development of Advanced Materials
The unique chemical properties of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide make it suitable for applications in materials science, particularly in the development of coatings and adhesives. Its stability and reactivity can enhance the performance characteristics of these materials.
4.1 Interaction with Molecular Targets
The biological activity of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is primarily mediated through its interaction with specific molecular targets:
- Receptor Binding: Acts as a ligand for certain receptors, influencing downstream signaling pathways.
- Enzyme Inhibition: Inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Regulation: Affects cell cycle dynamics, promoting arrest in cancer cells.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide with key analogs from available literature:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide | C₁₃H₁₆BrFNO | 307.18 | Br (C5), F (C2), CH₃ (C4), N-isobutyl | Compact structure, moderate lipophilicity |
| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.14 | Br (C5), F (C2), OCH₃ (N-linked phenyl) | Increased polarity due to methoxy group |
| 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide | C₂₀H₁₁BrCl₂N₂O₂ | 462.12 | Br (C5), Cl (C2), benzoxazole ring | High molecular weight, rigid heterocycle |
| N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide | C₁₆H₁₀BrCl₂N₂O₂S | 452.10 | Br (thiazole), Cl (C3/C5), hydroxyl (C2) | Thiazole ring enhances π-π interactions |
Key Observations:
Substituent Effects: The fluoro substituent in the target compound (vs. The isobutyl group provides steric bulk compared to the methoxyphenyl group in ’s compound, which may influence binding pocket compatibility in biological targets .
Heterocyclic Modifications: The benzoxazole ring in ’s compound introduces rigidity and planar geometry, likely improving stacking interactions with aromatic residues in enzymes .
Biological Activity
5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is characterized by the following structural formula:
This compound features a bromine atom and a fluorine atom, which are known to influence its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and modulate the compound's ability to penetrate biological membranes, thereby affecting its pharmacokinetics and pharmacodynamics.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of certain kinases or other enzymes involved in cell signaling pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activity
Research has indicated that 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in inhibiting growth in breast cancer cell lines.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
Case Studies and Research Findings
A selection of studies highlights the biological activity of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide:
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide, it is beneficial to compare it with structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is typically employed: (i) bromination/fluorination of the benzamide precursor followed by (ii) N-isobutylation. Reaction efficiency can be optimized using Design of Experiments (DOE) to screen variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs reduce the number of trials while identifying critical parameters (e.g., reaction time and stoichiometry) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : and NMR resolve halogen and isobutyl group positions. For example, chemical shifts near -110 ppm confirm fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] ~312.05 Da). Isotopic patterns for bromine (1:1 ratio for /) aid structural confirmation .
- X-ray Crystallography : Resolves steric effects from the isobutyl group and halogen placement in the crystal lattice .
Q. What are the key considerations for ensuring solubility and stability in experimental setups involving this compound?
- Methodological Answer :
- Solubility : Test solvents like DMSO, THF, or chloroform using dynamic light scattering (DLS) to assess aggregation. Pre-saturate solvents under inert atmospheres to prevent hydrolysis .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to avoid photodegradation of the bromo-fluoro backbone .
Advanced Research Questions
Q. How can advanced DOE methods be applied to optimize multi-step synthesis of this compound?
- Methodological Answer : Response Surface Methodology (RSM) with central composite designs optimizes interdependent steps (e.g., bromination followed by amidation). For example, contour plots can balance yield (>85%) and purity (>98%) while minimizing byproducts like dehalogenated intermediates .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles across studies?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity or catalyst purity). Systematic replication studies with controlled variables (e.g., anhydrous vs. wet solvents) isolate root causes. Cross-validate results using orthogonal techniques like GC-MS and NMR .
Q. How can computational models predict reactivity and guide synthesis optimization for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) simulate transition states to predict regioselectivity in halogenation steps. For instance, Fukui indices identify electrophilic sites prone to bromination. Machine learning models trained on PubChem data (e.g., similar benzamide derivatives) suggest optimal reaction pathways .
Q. What reactor designs enhance scalability while maintaining purity in gram-scale syntheses?
- Methodological Answer : Continuous-flow reactors with inline IR monitoring improve heat/mass transfer for exothermic amidation steps. Use packed-bed columns for in-situ purification, achieving >95% purity without chromatography .
Q. How can researchers assess the biological activity of this compound in target identification studies?
- Methodological Answer :
- Medicinal Chemistry : Screen against kinase or protease targets using fluorescence polarization assays. Structural analogs (e.g., trifluoromethyl-substituted benzamides) show inhibitory activity against specific enzymes .
- Agrochemical Potential : Evaluate herbicidal activity in Arabidopsis models via chlorophyll fluorescence imaging. Compare with commercial benchmarks like glyphosate for mode-of-action studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
